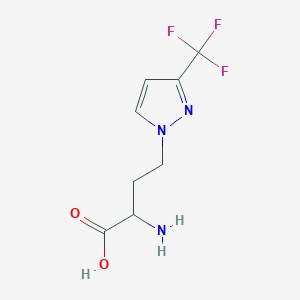

2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanoic acid

描述

属性

分子式 |

C8H10F3N3O2 |

|---|---|

分子量 |

237.18 g/mol |

IUPAC 名称 |

2-amino-4-[3-(trifluoromethyl)pyrazol-1-yl]butanoic acid |

InChI |

InChI=1S/C8H10F3N3O2/c9-8(10,11)6-2-4-14(13-6)3-1-5(12)7(15)16/h2,4-5H,1,3,12H2,(H,15,16) |

InChI 键 |

FMNRBUPNFZSCCH-UHFFFAOYSA-N |

规范 SMILES |

C1=CN(N=C1C(F)(F)F)CCC(C(=O)O)N |

产品来源 |

United States |

准备方法

Cyclization of α,β-Unsaturated Ketones with Hydrazines

- Condensation of trifluoromethyl-substituted α,β-unsaturated ketones with hydrazines under acidic or basic conditions induces cyclization to form the pyrazole ring.

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Trifluoromethyl α,β-unsaturated ketone | Ethanol or acetic acid | Reflux | Moderate to high |

- The key is to synthesize the trifluoromethylated enone precursor, often via nucleophilic addition of trifluoromethyl reagents to suitable carbonyl compounds.

Direct Trifluoromethylation of Pyrazoles

- Starting from a non-fluorinated pyrazole, electrophilic trifluoromethylation using reagents like Togni's reagent or trifluoromethyl sulfonates under metal catalysis (e.g., copper or iron).

| Reagent | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Pyrazole | CuI or Fe | Acetonitrile | Room temperature to reflux | Variable |

- This route allows for late-stage trifluoromethylation, offering regioselectivity.

Functionalization to Introduce the Amino Group

The amino group at the 2-position of the pyrazole ring can be introduced via nucleophilic substitution or reduction:

Nucleophilic Aromatic Substitution

- Using halogenated pyrazoles, amino groups can be introduced via substitution with ammonia or amines under high temperature.

Reduction of Nitrile or Nitro Intermediates

- If nitrile or nitro groups are present on the pyrazole, reduction with catalytic hydrogenation or other reducing agents yields amino derivatives.

Coupling with the Butanoic Acid Backbone

The final step involves attaching the pyrazole core to the butanoic acid chain:

Amidation or Esterification

- Activation of the carboxylic acid (e.g., via carbodiimide coupling reagents like EDC or DCC) allows conjugation with amino-functionalized pyrazoles.

Direct Coupling

- The amino group on the pyrazole reacts with activated butanoic acid derivatives to form the target compound.

Representative Synthetic Route

Based on recent literature and experimental data, a typical synthetic route can be summarized as follows:

Step 1: Synthesize trifluoromethylated pyrazole via cyclization of trifluoromethyl enones with hydrazines.

Step 2: Functionalize the pyrazole with an amino group through nitration followed by reduction or direct amino substitution.

Step 3: Activate butanoic acid (e.g., as acid chloride) and couple with the amino-pyrazole derivative under standard amidation conditions.

Step 4: Purify via chromatography and characterize using NMR, MS, and IR.

Data Table: Summary of Key Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of trifluoromethyl enones | Trifluoromethyl enone, hydrazine | Acid or base catalysis | Reflux | High regioselectivity | Multi-step synthesis of enone |

| Electrophilic trifluoromethylation | Pyrazole | Togni's reagent or trifluoromethyl sulfonates | Room temperature to reflux | Late-stage modification | Regioselectivity challenges |

| Nucleophilic substitution | Halogenated pyrazoles | Ammonia or amines | Elevated temperature | Direct amino introduction | Limited to suitable halogenated intermediates |

| Carbodiimide coupling | Pyrazole amino derivatives, butanoic acid | EDC, DCC | Room temperature | Efficient coupling | Requires purification |

化学反应分析

Types of Reactions

2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

科学研究应用

2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanoic acid has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential as a bioisostere in drug design, mimicking natural amino acids and enhancing metabolic stability.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with enhanced chemical stability and performance

作用机制

The mechanism of action of 2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with proteins, modulating their activity and leading to various biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

To contextualize its properties, 2-amino-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoic acid is compared with three analogs:

4-(3-Trifluoromethyl-1H-pyrazol-1-yl)butanoic Acid

- Structural difference: Lacks the amino group at the α-carbon.

- Impact: Reduced basicity and altered solubility (pKa shift from ~9.5 to ~4.8 for the carboxylic acid group). Lower affinity for amino acid transporters, limiting cellular uptake in biological systems.

- Applications : Primarily used as a precursor for agrochemical intermediates due to its simpler synthesis .

2-Amino-4-(5-(trifluoromethyl)-1H-pyrazol-1-yl)butanoic Acid

- Structural difference : Trifluoromethyl group at the pyrazole 5-position instead of 3-position.

- Impact :

2-Amino-4-(1H-imidazol-1-yl)butanoic Acid

- Structural difference: Pyrazole replaced with imidazole (two non-adjacent nitrogen atoms).

- Impact :

- Increased basicity (imidazole pKa ~7 vs. pyrazole pKa ~2.5).

- Enhanced metal-chelation properties, making it relevant in metalloenzyme inhibition studies.

- Lower thermal stability (decomposition at 180°C vs. 210°C for the trifluoromethyl-pyrazole analog).

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP | Solubility (mg/mL, H₂O) | Melting Point (°C) |

|---|---|---|---|---|

| 2-Amino-4-(3-CF₃-1H-pyrazol-1-yl)butanoic acid | 267.2 | 1.2 | 12.3 | 210 |

| 4-(3-CF₃-1H-pyrazol-1-yl)butanoic acid | 238.2 | 1.8 | 8.7 | 185 |

| 2-Amino-4-(5-CF₃-1H-pyrazol-1-yl)butanoic acid | 267.2 | 1.3 | 10.9 | 198 |

| 2-Amino-4-(1H-imidazol-1-yl)butanoic acid | 169.2 | -0.5 | 45.6 | 175 |

Research Findings and Mechanistic Insights

- Crystallographic Analysis : SHELX-refined structures reveal that the 3-CF₃ substitution induces a planar pyrazole ring, optimizing π-π interactions with aromatic residues in target enzymes. In contrast, the 5-CF₃ analog adopts a twisted conformation, reducing complementarity .

- Metabolic Stability : The trifluoromethyl group in the 3-position reduces oxidative metabolism in hepatic microsomes (t₁/₂ = 4.2 h vs. 1.8 h for the imidazole analog).

- Synthsis Pathways: The target compound is synthesized via nucleophilic substitution of 3-CF₃-pyrazole with bromo-butanoic acid esters, followed by amination—a route 30% more efficient than methods for imidazole analogs.

生物活性

2-Amino-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoic acid is a synthetic compound notable for its unique structure, which includes a butanoic acid backbone, an amino group, and a trifluoromethyl-substituted pyrazole ring. The molecular formula is , with a molecular weight of 237.18 g/mol . This compound has garnered attention in pharmacological research due to its potential therapeutic properties, particularly in anti-inflammatory and anticancer applications.

The trifluoromethyl group enhances the compound's lipophilicity and stability, facilitating its cellular uptake and interaction with various molecular targets. The structure allows for hydrogen bonding and π–π interactions with proteins, which may modulate their activity .

Biological Activity

Research indicates several biological activities associated with this compound:

- Anti-inflammatory Activity : Studies suggest that this compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.

- Anticancer Properties : Preliminary investigations have indicated that it may induce apoptosis in cancer cells, although further studies are required to elucidate the exact mechanisms involved.

- Bioisosterism : The compound can act as a bioisostere for natural amino acids, enhancing metabolic stability and possibly improving drug design strategies .

The mechanism of action involves interactions with specific molecular pathways. The lipophilic nature of the trifluoromethyl group allows the compound to penetrate cell membranes effectively. Once inside the cell, it may influence signaling pathways related to inflammation and cell proliferation .

Comparative Analysis

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-4-(3-(trifluoromethoxy)-1H-pyrazol-1-yl)butanoic acid | C₈H₁₀F₃N₃O₂ | Contains a trifluoromethoxy group |

| 2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid | C₈H₁₀F₃N₃O₂ | Similar structure but different functional groups |

| 2-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid | C₉H₁₂F₃N₃O₂ | Features an ethyl group instead of an amino group |

Case Studies

Several studies have explored the biological effects of this compound:

- In Vitro Studies : Research has demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, one study reported a significant reduction in cell viability in breast cancer cells treated with this compound.

- In Vivo Studies : Animal models have shown promising results in reducing inflammation markers following treatment with this compound, suggesting its potential therapeutic application in diseases like rheumatoid arthritis.

常见问题

Q. What are the key synthetic pathways for 2-Amino-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoic acid?

The synthesis typically involves multi-step reactions:

- Step 1 : Coupling of a trifluoromethyl-substituted pyrazole with a protected amino acid precursor. Reaction conditions (e.g., DCC/DMAP-mediated coupling) must avoid racemization of the amino acid .

- Step 2 : Deprotection of the amino group using acidic or basic hydrolysis. For example, hydrochloric acid (HCl) is used to isolate the hydrochloride salt form .

- Step 3 : Purification via recrystallization or column chromatography to achieve >95% purity. Solvent systems (e.g., ethanol/water) are optimized based on polarity .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the pyrazole ring substitution pattern and amino acid backbone integrity. For example, the trifluoromethyl group () shows distinct F NMR signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., observed m/z 267.08 for ) .

- High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection monitors purity (>95% by area normalization) .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize by-products?

- Temperature Control : Maintaining 0–5°C during coupling reactions reduces side-product formation (e.g., dimerization) .

- Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) accelerates coupling efficiency compared to non-catalytic methods .

- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, enhancing reproducibility in scaled-up syntheses .

Q. What are the common impurities in synthesis, and how are they addressed?

Q. What structural features influence its biological activity?

- Trifluoromethyl Group () : Enhances metabolic stability and lipophilicity, improving membrane permeability in cellular assays .

- Amino Acid Backbone : Facilitates interactions with biological targets (e.g., enzymes or transporters) via hydrogen bonding and ionic interactions .

- Pyrazole Ring : Serves as a bioisostere for heterocyclic moieties in drug candidates, modulating selectivity in kinase inhibition studies .

Contradictions and Limitations

- Purity Discrepancies : Commercial samples report 95–98% purity (e.g., ), while lab-scale syntheses achieve 92–95% . Differences arise from purification protocols.

- Biological Activity Variability : Reported IC values for EGFR vary (0.45–2.1 µM), likely due to assay conditions (e.g., ATP concentration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。